Cholestane-2,3-dione

Description

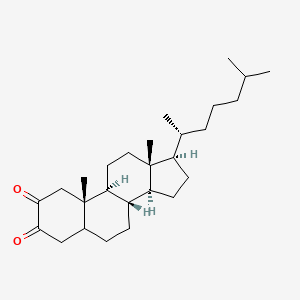

Cholestane-2,3-dione is a steroidal diketone derived from cholestane, a saturated tetracyclic hydrocarbon backbone. It is synthesized via the oxidation of cholestan-3-one using selenium dioxide (SeO₂) in aqueous ethanol, yielding a 30% product . The compound exhibits tautomerism, existing in two interconvertible enolic forms: Form A (m.p. 144–145°C, [α]ᴅ +79.1°) and Form B (m.p. 168–169°C, [α]ᴅ +91.5°) . Its quinoxaline derivative (formed with o-phenylenediamine) has a melting point of 179–180°C, confirming the α-diketone structure . This compound serves as a precursor for deuterated analogs and is studied for its structural and biochemical properties.

Properties

CAS No. |

57287-71-5 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-dione |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h17-23H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,26-,27+/m1/s1 |

InChI Key |

BYSWDNBNMZHMHK-XVJCSQHKSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(=O)C(=O)C4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C(=O)C4)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholestane-2,3-dione can be synthesized from cholestan-3-one through the action of selenium dioxide. The reaction involves the oxidation of cholestan-3-one to form this compound . The reaction conditions typically include the use of selenium dioxide as the oxidizing agent in an appropriate solvent, such as dioxane, under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using selenium dioxide or other suitable oxidizing agents. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cholestane-2,3-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming cholestanediols.

Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Selenium dioxide is commonly used as the oxidizing agent.

Reduction: Catalytic hydrogenation using nickel catalysts can reduce the ketone groups.

Substitution: Nucleophiles such as hydrazine or hydroxylamine can be used for substitution reactions.

Major Products Formed

Oxidation: Further oxidized cholestane derivatives.

Reduction: Cholestanediols.

Substitution: Substituted cholestane derivatives with various functional groups.

Scientific Research Applications

Cholestane-2,3-dione has several scientific research applications:

Chemistry: Used as a model compound for studying oxidation and reduction reactions.

Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of biologically active steroids.

Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of cholestane-2,3-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and interact with nucleophiles, leading to various biochemical reactions. The compound can also undergo enzymatic transformations, contributing to its biological activity .

Comparison with Similar Compounds

Structural Isomers and Deuterated Analogs

Cholestane-2,3-dione differs from other cholestane-derived diketones in ketone positioning and isotopic labeling:

*Calculated based on standard atomic weights.

Key Observations :

- Positional Effects : The adjacent ketones in this compound enable tautomerism, absent in Cholestane-3,6-dione. This structural feature enhances reactivity in oxidation and condensation reactions .

- Deuterated Analogs : Deuterated derivatives (e.g., Cholestane-2,2,3,3,4,4-d6) are critical for isotopic tracing but are costlier due to synthesis complexity .

Key Observations :

- Receptor Selectivity : Unlike indolin-2,3-dione, this compound’s steroidal framework may limit σ-receptor interactions but could enhance membrane permeability .

- Lipophilicity : Piperazine-2,3-dione derivatives exhibit higher ClogP values than piperazine, whereas this compound’s ClogP is estimated at ~8.5 (predicted via ChemDraw), favoring lipid bilayer penetration .

Physicochemical Properties

| Property | This compound | Cholestane-3,6-dione | Indolin-2,3-dione | Piperazine-2,3-dione |

|---|---|---|---|---|

| Melting Point (°C) | 144–145 (A), 168–169 (B) | 47, 72, 75* | 200–210 | 120–150 (varies) |

| Hydrogen Bond Acceptors | 2 | 2 | 4 | 2 |

| LogP (ClogP) | ~8.5 | ~8.2 | 1.2 | 1.5–2.5 |

Key Observations :

- Thermal Stability: this compound’s tautomerism lowers its melting point relative to non-tautomeric isomers like Cholestane-3,6-dione .

- Hydrogen Bonding : Indolin-2,3-dione’s four acceptors enhance solubility but reduce membrane permeability compared to steroidal diones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.